2-(4-Thiocarbamoylphenyl)benzimidazole
Description
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Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-13(18)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWBPVVWCJOAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Thiocarbamoylphenyl)benzimidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H12N2OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a benzimidazole core with a thiocarbamoyl group attached to the para position of a phenyl ring. This structural complexity contributes to its biological activity by enabling various interactions within biological systems.
Biological Activities
Research indicates that this compound exhibits significant biological activities , including:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains and fungi, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that it may possess cytotoxic effects on tumor cells, making it a candidate for further investigation in cancer therapy .
- Inhibition of Enzymatic Activity : It may interact with specific enzymes involved in metabolic pathways, which could be relevant for drug development .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular metabolism and proliferation, particularly in cancer cells.
- Induction of Apoptosis : Studies have indicated that it could promote apoptotic pathways in tumor cells, leading to cell death .
- Targeting Hypoxic Conditions : Similar benzimidazole derivatives have been shown to selectively target hypoxic tumor environments, suggesting that this compound might exhibit similar properties .
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated a significant reduction in bacterial growth in vitro, supporting its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Studies
In vitro studies on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines revealed that treatment with this compound resulted in significant cytotoxicity. The mechanism was linked to the induction of apoptosis as confirmed by caspase assays.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| A549 | 10 | 70 |
| WM115 | 15 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
